molecular formula C13H14N2O2S B11353114 4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 898520-00-8

4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11353114
CAS No.: 898520-00-8
M. Wt: 262.33 g/mol
InChI Key: VCIJETNHKSUKEP-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 4-(Propan-2-yl)phenyl hydrazine with carbon disulfide and an appropriate carboxylic acid derivative. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, thiols, amines, and substituted aromatic compounds.

Comparison with Similar Compounds

4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:

    4-(Propan-2-yl)phenyl 1,2,3-thiadiazole-5-carboxylate: Similar structure but lacks the methyl group at the 4-position of the thiadiazole ring.

    4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-sulfonate: Contains a sulfonate group instead of a carboxylate group.

    4-(Propan-2-yl)phenyl 4-methyl-1,2,3-thiadiazole-5-thiol: Contains a thiol group instead of a carboxylate group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylate group may enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

898520-00-8

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-8(2)10-4-6-11(7-5-10)17-13(16)12-9(3)14-15-18-12/h4-8H,1-3H3

InChI Key

VCIJETNHKSUKEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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